molecular formula C15H20N8O2S B4347709 (3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

Cat. No.: B4347709
M. Wt: 376.4 g/mol
InChI Key: GKAQUTMSQNSPKT-UHFFFAOYSA-N
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Description

(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole precursors, followed by their coupling through a thioether linkage. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The pyrazole and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation. Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the thioether linkage produces sulfoxides or sulfones.

Scientific Research Applications

(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and disrupting metabolic pathways. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-ethyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
  • **3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-methyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole

Uniqueness

The uniqueness of (3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-4-ethyl-5-(1-ethylpyrazol-3-yl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N8O2S/c1-5-20-8-7-12(19-20)14-16-17-15(21(14)6-2)26-9-22-11(4)13(23(24)25)10(3)18-22/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAQUTMSQNSPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NN=C(N2CC)SCN3C(=C(C(=N3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 2
Reactant of Route 2
(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 3
Reactant of Route 3
(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 4
Reactant of Route 4
(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 5
Reactant of Route 5
(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 6
Reactant of Route 6
(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

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